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Compound of Interest

Compound Name: 4-Amino-3-bromo-5-fluorophenol

CAS No.: 847872-11-1

Cat. No.: B1312590

Get Quote

In medicinal chemistry, "molecular weight" is rarely a static integer; it is a distribution essential

for mass spectrometric (MS) validation. For 4-Amino-3-bromo-5-fluorophenol, the presence

of bromine introduces a distinct isotopic signature that serves as a primary diagnostic tool.
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Property Value / Description

IUPAC Name 4-Amino-3-bromo-5-fluorophenol

CAS Number 847872-11-1

Molecular Formula C₆H₅BrFNO

Average Molecular Weight 206.01 g/mol

Monoisotopic Mass (

Br)
204.9539 Da

Monoisotopic Mass (

Br)
206.9518 Da

Exact Mass 204.9539

Predicted logP
~1.6 (Lipophilic shift due to Br/F vs. parent

aminophenol)

pKa (Phenol)
~9.2 (Predicted; F/Br electron withdrawal

increases acidity vs. phenol)

The Isotopic Signature (MS Validation)
The molecular weight of this compound must be understood through its mass spectrum.

Bromine naturally exists as two stable isotopes,

Br (50.69%) and

Br (49.31%), in a nearly 1:1 ratio.

Diagnostic Rule: In LC-MS (ESI+ or ESI-), a pure sample of 4-Amino-3-bromo-5-
fluorophenol will not appear as a single peak at 206.01. Instead, it will manifest as a

"doublet" pattern:

M Peak (

Br): ~205 m/z

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1312590/docs?utm_src=pdf-body#part-1-physicochemical-profile-molecular-weight-analysis
https://www.benchchem.com/product/b1312590/docs?utm_src=pdf-body#part-1-physicochemical-profile-molecular-weight-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312590?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


M+2 Peak (

Br): ~207 m/z

Intensity Ratio: ~1:1

Scientist’s Note: If your MS data shows a single dominant peak or a ratio deviating significantly

from 1:1, the bromination has likely failed or dehalogenation has occurred during ionization.

Part 2: Synthetic Pathways & Causality[1]
The synthesis of 4-Amino-3-bromo-5-fluorophenol relies on the synergistic directing effects

of the amino and hydroxyl groups. The amino group (

) is a stronger activator than the hydroxyl group (

), directing electrophilic substitution to its ortho positions.

Retrosynthetic Logic
Target: 4-Amino-3-bromo-5-fluorophenol.[1][2][3][4][5][6][7][8][9]

Precursor:4-Amino-3-fluorophenol (CAS 399-95-1).

Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (

) to control regioselectivity and prevent over-bromination (e.g., dibromination at C2 and C6).

Mechanism:

Directing Effects: The

at C4 directs incoming electrophiles to C3 and C5.

Steric/Electronic Constraints: C3 is occupied by Fluorine. C5 is open and highly activated.

The

at C1 also directs ortho to C2 and C6, but the activation energy for the amine-directed
position (C5) is significantly lower.
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Outcome: Selective monobromination at C5 (which becomes C3 in the final numbering due

to alphabetical priority of Bromo > Fluoro).

Experimental Workflow (Self-Validating Protocol)

Start: 4-Amino-3-fluorophenol
(CAS 399-95-1)

Reaction: Electrophilic
Aromatic Substitution

(Directed by -NH2)

 Dissolve 

Reagent: NBS (1.05 eq)
Solvent: ACN or DMF

Temp: 0°C to RT

 Dropwise Addn 
Quench: Na2S2O3 (aq)

(Removes active Br species)
 TLC Monitoring Product: 4-Amino-3-bromo-5-fluorophenol

(Yield: ~75-85%)
 Extraction & Cryst. 

Click to download full resolution via product page

Figure 1: Controlled monobromination workflow utilizing amino-directed regioselectivity.

Step-by-Step Protocol:

Dissolution: Dissolve 1.0 eq of 4-Amino-3-fluorophenol in Acetonitrile (ACN) or DMF. Cool to

0°C to suppress di-bromination.

Bromination: Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise over 30 minutes. Why?

Slow addition prevents high local concentrations of radicals/bromonium ions that lead to

byproducts.

Monitoring: Check TLC (solvent: Hexane/EtOAc 3:1). Look for the disappearance of the

starting material (

) and appearance of a less polar spot (

, due to Br lipophilicity).

Quench: Add 10% aqueous

(Sodium Thiosulfate) to neutralize unreacted bromine species.

Workup: Extract with Ethyl Acetate. Wash with brine. Dry over

.[4][8]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1312590/docs?utm_src=pdf-body-img#part-1-physicochemical-profile-molecular-weight-analysis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0378327.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8450799.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312590?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Recrystallize from Hexane/DCM or perform flash chromatography if necessary.

Part 3: Analytical Validation (The Self-Validating
System)
To ensure the integrity of the synthesized compound, researchers must validate both the

position of the bromine and the integrity of the ring system.

NMR Characterization Strategy
The

-NMR spectrum is the definitive proof of regiochemistry.

Expected Signals:

Protons remaining: H2 and H6 (using phenol numbering C1-OH).

H2 (Ortho to OH, Meta to Br, Para to F): Appears as a doublet or multiplet due to long-

range coupling (

).

H6 (Ortho to OH, Meta to F): Appears as a doublet of doublets (

coupling is typically 8–10 Hz).

Diagnostic Shift: The disappearance of the proton at the C5 position (relative to the

precursor) confirms substitution.

Mass Spectrometry Logic
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Isotopic Pattern Recognition

Sample Injection
(LC-MS ESI+)

Detect m/z Peaks

Peak A: ~205 Da
(100% Rel. Abundance)

Peak B: ~207 Da
(~98% Rel. Abundance)

Is Ratio ~1:1?

PASS: Monobrominated
Product Confirmed

Yes

FAIL: Check for
Di-bromo or Des-bromo

No

Click to download full resolution via product page

Figure 2: Mass Spectrometry decision logic for validating brominated intermediates.

Part 4: Applications in Drug Discovery
4-Amino-3-bromo-5-fluorophenol is not merely a building block; it is a "privileged scaffold" in

kinase inhibitor design.

Kinase Hinge Binding: The phenol

and aniline

can form critical hydrogen bonds with the hinge region of kinase enzymes (e.g., VEGFR,
RAF kinases).

Halogen Scanning:
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Fluorine (C5): Blocks metabolic oxidation (CYP450 blocking) and modulates the pKa of

the phenol, often improving bioavailability.

Bromine (C3): Provides a handle for Suzuki-Miyaura coupling to extend the scaffold into

the "solvent-exposed" or "back-pocket" regions of the protein binding site.

Bioisosteres: This scaffold is often used to replace more labile aminophenols to increase

lipophilicity (

adjustment) without sacrificing H-bond donor/acceptor capability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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